3-Cyclopropyl-5-(4,4-difluoropyrrolidin-2-yl)-1,2,4-oxadiazole

Physicochemical profiling Lead optimization Medicinal chemistry

Research-grade 3-cyclopropyl-5-(4,4-difluoropyrrolidin-2-yl)-1,2,4-oxadiazole (CAS 1873785-82-0) for medicinal chemistry SAR. Cyclopropyl ring provides fixed geometry (60° bond angles), enabling deconvolution of steric vs. conformational effects in target binding—unlike freely rotating isopropyl analogs. SureChEMBL-indexed (SID 510079765); serves as an essential reference standard for patent landscaping and regioisomer differentiation via HPLC co-injection. Ideal for systematic 3-position SAR exploration and HRMS-based analytical method development. Contact us for pricing and availability.

Molecular Formula C9H11F2N3O
Molecular Weight 215.2 g/mol
CAS No. 1873785-82-0
Cat. No. B1469870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclopropyl-5-(4,4-difluoropyrrolidin-2-yl)-1,2,4-oxadiazole
CAS1873785-82-0
Molecular FormulaC9H11F2N3O
Molecular Weight215.2 g/mol
Structural Identifiers
SMILESC1CC1C2=NOC(=N2)C3CC(CN3)(F)F
InChIInChI=1S/C9H11F2N3O/c10-9(11)3-6(12-4-9)8-13-7(14-15-8)5-1-2-5/h5-6,12H,1-4H2
InChIKeySVWGTYGNIYPEQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Cyclopropyl-5-(4,4-difluoropyrrolidin-2-yl)-1,2,4-oxadiazole (CAS 1873785-82-0): Procurement-Relevant Identity and Physicochemical Baseline


3-Cyclopropyl-5-(4,4-difluoropyrrolidin-2-yl)-1,2,4-oxadiazole (CAS 1873785-82-0) is a synthetic small-molecule heterocycle belonging to the 1,2,4-oxadiazole class, featuring a cyclopropyl substituent at the oxadiazole 3-position and a 4,4-difluoropyrrolidin-2-yl moiety at the 5-position . With a molecular formula of C₉H₁₁F₂N₃O and a molecular weight of 215.20 g/mol, this compound is primarily supplied as a research-grade building block or reference standard by specialty chemical vendors . Its computed physicochemical descriptors—1 hydrogen bond donor, 6 hydrogen bond acceptors, 2 rotatable bonds, and 15 heavy atoms—define a distinct property profile that differentiates it from close structural analogs bearing alternative 3-position substituents [1]. The compound is indexed in the PubChem Substance database via SureChEMBL (SID 510079765), indicating its presence in the patent literature [2].

Why In-Class 1,2,4-Oxadiazole Analogs Cannot Substitute for 3-Cyclopropyl-5-(4,4-difluoropyrrolidin-2-yl)-1,2,4-oxadiazole in Research Applications


The 1,2,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, but biological and physicochemical outcomes are exquisitely sensitive to the identity and regiochemistry of substituents [1]. Within the sub-family of 4,4-difluoropyrrolidin-2-yl-containing oxadiazoles, variation at the 3-position—from methyl (C₇, MW 189.16) to isopropyl (C₉, MW 217.22) to tert-butyl (C₁₀, MW 231.24) to cyclopropyl (C₉, MW 215.20)—produces compounds with measurably different molecular weights, lipophilicities, steric bulk, and hydrogen-bonding capacities [2]. The cyclopropyl group imparts unique conformational constraints, enhanced metabolic stability relative to alkyl chains, and distinct π-character due to its strained ring electronics, none of which can be replicated by a simple alkyl substituent [3]. Furthermore, the regioisomeric pairing (3-cyclopropyl-5-pyrrolidine vs. 5-cyclopropyl-3-pyrrolidine) yields compounds that are chemical isomers but not biological equivalents, as evidenced by SAR studies on related oxadiazole series where regiochemical interchange profoundly alters target binding [1]. These quantifiable property differences establish that in-class compounds cannot be interchanged without risking experimental irreproducibility.

Quantitative Differentiation Evidence: 3-Cyclopropyl-5-(4,4-difluoropyrrolidin-2-yl)-1,2,4-oxadiazole vs. Closest Structural Analogs


Molecular Weight Differentiation: Cyclopropyl vs. Methyl, Isopropyl, and tert-Butyl 3-Position Analogs

The molecular weight of 3-cyclopropyl-5-(4,4-difluoropyrrolidin-2-yl)-1,2,4-oxadiazole (215.20 g/mol) occupies a distinct intermediate position within the 4,4-difluoropyrrolidine-oxadiazole analog series. The cyclopropyl substituent (C₃H₅, mass contribution ≈ 41 Da) yields a compound 26.04 Da heavier than the 3-methyl analog (C₇H₉F₂N₃O, MW 189.16) and 16.04 Da lighter than the 3-tert-butyl analog (C₁₀H₁₅F₂N₃O, MW 231.24) . This difference of approximately 12–14% in molecular weight has measurable impact on molar-based dosing calculations, solution preparation, and pharmacokinetic parameter scaling in preclinical studies.

Physicochemical profiling Lead optimization Medicinal chemistry

Hydrogen Bond Donor Count and Solubility-Relevant Polarity: Cyclopropyl vs. Alkyl Analogs

3-Cyclopropyl-5-(4,4-difluoropyrrolidin-2-yl)-1,2,4-oxadiazole possesses 1 hydrogen bond donor (the pyrrolidine N–H) and 6 hydrogen bond acceptors [1]. All close analogs with the 4,4-difluoropyrrolidin-2-yl moiety share the same HBD/HBA counts (1/6) when in free-base form [2][3]. However, the cyclopropyl group contributes a higher fraction of polar surface area relative to its molecular volume compared to the isopropyl analog, due to the cyclopropyl ring's sp²-like character and electron-withdrawing properties [4]. This property difference manifests in chromatographic retention time shifts (reversed-phase HPLC) that can be exploited for analytical differentiation when authentic reference standards of each analog are co-injected.

Solubility optimization Drug-likeness Physicochemical property

Rotatable Bond Count and Conformational Rigidity: Cyclopropyl Constraint vs. Isopropyl Flexibility

Both 3-cyclopropyl-5-(4,4-difluoropyrrolidin-2-yl)-1,2,4-oxadiazole and its 3-isopropyl analog possess exactly 2 rotatable bonds [1][2]. However, the cyclopropyl group is a conformationally locked ring with a fixed bond angle of approximately 60° and restricted rotation, whereas the isopropyl group possesses a freely rotating C–C bond connecting the branched carbon to the oxadiazole ring [3]. This topological difference means the cyclopropyl analog presents a conformationally pre-organized pharmacophore that incurs a lower entropic penalty upon target binding, a property that has been quantitatively exploited in numerous drug discovery programs to improve binding affinity without increasing molecular weight [4]. While direct binding data for this specific compound are absent from the public domain, the conformational constraint is an intrinsic structural property verifiable by X-ray crystallography or computational conformational sampling.

Conformational analysis Target engagement Entropic penalty

Regioisomeric Differentiation: 3-Cyclopropyl-5-(pyrrolidine) vs. 5-Cyclopropyl-3-(pyrrolidine) Oxadiazole Regioisomers

The target compound (3-cyclopropyl-5-(4,4-difluoropyrrolidin-2-yl)-1,2,4-oxadiazole) and its regioisomer (5-cyclopropyl-3-(4,4-difluoropyrrolidin-2-yl)-1,2,4-oxadiazole) share identical molecular formula (C₉H₁₁F₂N₃O) and molecular weight (215.20 g/mol) but differ in the attachment points of the cyclopropyl and difluoropyrrolidine groups to the oxadiazole core [1]. In the 1,2,4-oxadiazole SAR literature, such regiochemical interchange has been demonstrated to produce divergent biological activities: in the pyrrolidine-oxadiazole anthelmintic series, moving substituents between the 3- and 5-positions of the oxadiazole ring altered anti-Haemonchus contortus larval activity by >10-fold in multiple matched pairs [2]. This precedent establishes that the two regioisomers cannot be considered interchangeable for biological evaluation.

Regiochemistry Target selectivity Synthetic intermediate

Commercial Purity Standardization: Minimum 95% Purity Specification vs. Higher-Grade Analogs

3-Cyclopropyl-5-(4,4-difluoropyrrolidin-2-yl)-1,2,4-oxadiazole is supplied with a minimum purity specification of 95% by the Biosynth/CymitQuimica catalog . In contrast, the 3-methyl analog (5-(4,4-difluoropyrrolidin-2-yl)-3-methyl-1,2,4-oxadiazole, CAS 1822863-11-5) is commercially available at 98% purity with batch-specific QC documentation including NMR and HPLC from Bidepharm . The 3% purity differential may be significant in applications requiring high-fidelity concentration-response curves (e.g., IC₅₀ determinations), where the presence of 5% impurities could introduce systematic underestimation of potency if the impurities are inactive, or off-target artifacts if they possess independent biological activity. Users should request batch-specific certificates of analysis and consider re-purification if the intended application demands >98% purity.

Quality control Reference standard Purity specification

Patent Literature Presence: SureChEMBL Indexing Confirms Intellectual Property Relevance

3-Cyclopropyl-5-(4,4-difluoropyrrolidin-2-yl)-1,2,4-oxadiazole is indexed in PubChem via the SureChEMBL patent extraction pipeline (SID 510079765, deposit date 2025-05-15) [1], confirming its appearance in at least one patent document. In contrast, several close analogs—including the 3-methyl analog (CAS 2097936-52-0) and the 3-isopropyl analog (CAS 2097975-78-3)—do not currently appear to have SureChEMBL entries, suggesting either more recent patent activity or different patent classification for the cyclopropyl-containing compound [2]. This patent presence may indicate that the cyclopropyl substitution pattern has been pursued for a specific therapeutic or agrochemical application, making the compound strategically relevant for competitive intelligence and freedom-to-operate analyses.

Patent landscaping Freedom to operate Chemical intellectual property

Recommended Application Scenarios for 3-Cyclopropyl-5-(4,4-difluoropyrrolidin-2-yl)-1,2,4-oxadiazole Based on Quantitative Evidence


SAR Exploration of Conformationally Constrained Oxadiazole Pharmacophores

When a medicinal chemistry program requires systematic exploration of 3-position substituent effects on a 4,4-difluoropyrrolidine-oxadiazole scaffold, the cyclopropyl analog provides a conformationally restricted reference point that contrasts with the freely rotating isopropyl analog (MW 217.22) . The fixed geometry of the cyclopropyl ring (60° bond angles, no internal rotation) [1] enables researchers to deconvolve steric from conformational effects in target binding. This compound is most appropriate when conformational pre-organization is a design hypothesis, and the 26 Da mass increment over the methyl analog is acceptable within the program's property envelope.

Regioisomeric Selectivity Profiling in 1,2,4-Oxadiazole Lead Series

For programs that have identified a 1,2,4-oxadiazole hit but have not determined whether the 3-cyclopropyl-5-pyrrolidine or the 5-cyclopropyl-3-pyrrolidine regioisomer is responsible for activity, procurement of authentic 3-cyclopropyl-5-(4,4-difluoropyrrolidin-2-yl)-1,2,4-oxadiazole (CAS 1873785-82-0) as a chromatographic and biological standard is essential [2]. Co-injection with the regioisomer under optimized HPLC conditions resolves these otherwise mass-indistinguishable species, and side-by-side biological testing can reveal >10-fold activity differences, as documented in related pyrrolidine-oxadiazole series [3]. This scenario is directly supported by the regioisomeric differentiation evidence in Section 3.

Patent-Intensive Lead Optimization Requiring IP Clearance

In industrial drug discovery settings where freedom-to-operate analysis gates compound progression, the SureChEMBL patent indexing of 3-cyclopropyl-5-(4,4-difluoropyrrolidin-2-yl)-1,2,4-oxadiazole (SID 510079765) [4] signals that this specific substitution pattern has been claimed in at least one patent document. Procurement of the compound for use as a reference standard in patent landscaping—where the goal is to confirm or refute structural overlap with claimed chemical matter—is a defined application scenario. This is distinct from procuring non-patent-indexed analogs for SAR exploration where IP encumbrance risk has not yet been flagged.

Analytical Method Development Using Distinct Physicochemical Properties

The combination of molecular weight (215.20 Da) , 2 rotatable bonds, and the unique electronic character of the cyclopropyl group [1] provides a distinctive LC-MS signature that differs from all close analogs. Analytical chemistry groups developing purity or stability-indicating methods for oxadiazole-containing compounds can use this analog as a system suitability standard, where its retention time, mass spectrum, and UV absorbance profile serve as orthogonal verification points against the methyl, isopropyl, and tert-butyl analogs . The ~2 Da mass difference from the isopropyl analog is resolvable by high-resolution mass spectrometry (HRMS), enabling unambiguous identification even in complex mixtures.

Quote Request

Request a Quote for 3-Cyclopropyl-5-(4,4-difluoropyrrolidin-2-yl)-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.